3-Nitro-oxo-benzeneacetic acid Ethyl ester
Description
Strategic Significance of α-Keto Esters in Chemical Synthesis
α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement of functional groups makes them highly valuable and versatile intermediates in a wide array of chemical transformations. acs.org Their strategic significance stems from the electrophilic nature of both the α-keto and ester carbonyl carbons, allowing them to participate in a diverse range of reactions.
These compounds are key precursors in the synthesis of various biologically important molecules, including α-hydroxy acids and α-amino acids. acs.org The reactivity of the ketone carbonyl allows for nucleophilic addition reactions, while the ester group can undergo hydrolysis, amidation, or reduction. This dual reactivity enables chemists to construct complex molecular architectures with high efficiency. For instance, the catalytic asymmetric nitroaldol (Henry) reaction of α-keto esters provides access to optically active β-nitro-α-hydroxy esters, which are valuable chiral building blocks. acs.orgacs.orgnih.gov
Furthermore, α-keto esters are employed in the synthesis of various heterocyclic compounds and have been investigated for their potential applications in medicinal chemistry, including the development of enzyme inhibitors and prodrugs. acs.orgnih.gov The ability to introduce diverse functionalities through reactions at both the keto and ester groups solidifies the position of α-keto esters as indispensable tools in modern organic synthesis.
Positioning of Substituted Benzeneacetic Acid Derivatives in Academic Research
Substituted benzeneacetic acid derivatives are a broad class of compounds that have garnered significant attention in academic and industrial research, primarily due to their prevalence in pharmaceuticals and other biologically active molecules. The benzeneacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
The introduction of various substituents onto the benzene (B151609) ring allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity. For example, substituted benzeneacetic acid derivatives have been explored as inhibitors for a variety of enzymes, highlighting their therapeutic potential.
The academic interest in these compounds lies in the development of novel synthetic methodologies to access a diverse range of derivatives and in the systematic study of their structure-activity relationships. The functionalization of the benzene ring and modifications of the acetic acid side chain are key areas of investigation, aiming to discover new compounds with enhanced potency and selectivity for specific biological targets.
Overview of Research Trajectories for 3-Nitro-oxo-benzeneacetic acid Ethyl Ester
Research involving ethyl 2-(3-nitrophenyl)-2-oxoacetate has primarily focused on its role as a versatile intermediate in the synthesis of more complex molecules. The presence of the nitro group and the α-keto ester functionality provides multiple reaction sites for further chemical transformations.
One notable application of this compound is in the construction of heterocyclic systems. For instance, it has been used as a starting material in the synthesis of substituted imidazole (B134444) derivatives. In a specific example, ethyl 2-(3-nitrophenyl)-2-oxoacetate serves as a key building block in the preparation of ethyl 2-[[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetate. nih.gov This synthesis demonstrates the utility of the α-keto ester in multicomponent reactions to generate complex heterocyclic scaffolds.
While dedicated studies on the synthesis and detailed characterization of ethyl 2-(3-nitrophenyl)-2-oxoacetate are not extensively reported in readily accessible literature, its appearance as a reagent in the synthesis of more elaborate structures indicates its value to the synthetic chemistry community. Future research trajectories may involve the exploration of its reactivity in other cycloaddition or condensation reactions to generate novel compound libraries for biological screening. Further investigation into more efficient and scalable synthetic routes to ethyl 2-(3-nitrophenyl)-2-oxoacetate itself could also be a valuable area of research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-nitrophenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-16-10(13)9(12)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWVQGBIXFBSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Preparation of 3 Nitro Oxo Benzeneacetic Acid Ethyl Ester
Precursor Synthesis Strategies
The efficient synthesis of the target ester is highly dependent on the strategic construction of its key precursors: the substituted phenylglyoxylic acid and the nitroaromatic compound.
Phenylglyoxylic acids, also known as α-oxo-benzeneacetic acids, are versatile intermediates. Several classical and modern methods have been established for their synthesis.
One of the most prominent methods is the Friedel-Crafts acylation of an aromatic compound with an oxalyl halide. For instance, aryl α-keto esters can be prepared by the acylation of aromatic hydrocarbons with ethyl oxalyl chloride mdpi.com. This electrophilic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.
Another common route is the oxidation of mandelic acid derivatives . Phenylglyoxylic acid (benzoylformic acid) can be prepared through the oxidation of mandelic acid using potassium permanganate (B83412) orgsyn.org. The resulting α-keto acid can then be esterified.
The hydrolysis of benzoyl cyanides also yields phenylglyoxylic acids orgsyn.org. A related process involves contacting a substituted benzoyl cyanide with a sulfuric acid/water system to form the phenylglyoxylic acid amide, which can be subsequently reacted with an alcohol without isolation google.com.
Furthermore, substituted phenylglyoxylic acids have been synthesized through the condensation of phenols, such as alkyl resorcinols, with ethyl cyanoformate in the presence of anhydrous hydrogen chloride acs.org. Ozonolysis of maleic acid derivatives in a lower alkanol like methanol (B129727), followed by catalytic hydrogenation, also presents a pathway to glyoxylic acid derivatives google.com.
A summary of selected synthetic routes to phenylglyoxylic acids is presented below.
| Starting Material | Key Reagents | Product Type | Reference |
| Aromatic Hydrocarbons | Ethyl oxalyl chloride, Lewis Acid | Aryl α-keto ester | mdpi.com |
| Mandelic Acid | Potassium permanganate | Phenylglyoxylic acid | orgsyn.org |
| Benzoyl Cyanide | H₂O/H⁺ or H₂SO₄/H₂O | Phenylglyoxylic acid/amide | orgsyn.orggoogle.com |
| Alkyl Resorcinols | Ethyl cyanoformate, HCl | Substituted Phenylglyoxylic acid | acs.org |
| Maleic Acid Derivatives | O₃, then H₂/Catalyst | Glyoxylic acid derivative | google.com |
The introduction of the nitro group at the meta-position of the benzene (B151609) ring is a critical step. This is typically achieved through electrophilic aromatic substitution (nitration) on a suitable precursor.
The nitration of phthalic acid or its anhydride (B1165640) using a mixture of sulfuric and nitric acids is a well-documented procedure that yields a mixture of 3- and 4-nitrophthalic acids orgsyn.org. While not a direct precursor, this illustrates a standard method for nitrating a substituted benzene ring.
A more direct approach involves the nitration of benzoic acid to form 3-nitro-benzoic acid. This nitro-substituted carboxylic acid can then be esterified. For example, 3-nitro-benzoic acid can be reacted with an excess of ethanol (B145695) in an inert solvent like toluene, using a polyfluoroalkanesulfonic acid as a catalyst, to produce ethyl 3-nitrobenzoate with high purity and yield google.com. While this provides the nitro-substituted ester, further modification would be required to introduce the α-keto group.
Alternatively, a precursor molecule already containing the necessary carbon framework can be nitrated. The synthesis of 3-nitropropiophenone has been documented as a starting point in a multi-step synthesis chemicalbook.com. The nitration of acetophenone, for instance, primarily yields the meta-nitro derivative, which can then be oxidized at the α-position to form the corresponding α-keto acid. The oxidation of acetophenones to α-ketoesters is a known transformation organic-chemistry.org.
Esterification Techniques for Alkyl α-Ketoesters
Esterification is the final key transformation to obtain the target compound, 3-Nitro-oxo-benzeneacetic acid ethyl ester. This can be accomplished through several methods, each with its own advantages and limitations.
Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid libretexts.org. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically done by using a large excess of the alcohol or by removing the water formed during the reaction libretexts.orgmasterorganicchemistry.com.
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group for nucleophilic attack by the alcohol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation of the resulting ester yields the final product masterorganicchemistry.com.
For the synthesis of α-ketoesters, the corresponding α-keto acid is heated with the desired alcohol in the presence of an acid catalyst like sulfuric acid. A specific procedure for the esterification of phenylglyoxylic acid involves refluxing the acid with ethanol and concentrated sulfuric acid google.com. Another variant for preparing ethyl benzoylformate involves passing ethanol vapor into the hot liquid α-keto acid containing sulfuric acid orgsyn.org.
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This method is particularly useful when the desired alcohol is more valuable or when the starting ester is readily available. These reactions are also equilibrium-driven and are often catalyzed by acids or bases.
A variety of catalysts have been developed for the transesterification of ketoesters, including Lewis acids, dimethylaminopyridine (DMAP), iron (III) perchlorate, zeolites, and distannoxanes google.comgoogle.com. Polyaniline salts have also been employed as effective catalysts for reacting a ketoester with an alcohol at temperatures between 50 to 120 °C google.comgoogle.com.
It is important to note that many modern transesterification catalysts show high selectivity for β-keto esters over other types, such as α-keto or γ-keto esters rsc.orgucc.ienih.gov. This selectivity is often attributed to the ability of the β-keto ester to form a stable six-membered chelate with the catalyst via its two carbonyl oxygen atoms rsc.orgucc.ie. However, more general catalysts like scandium(III) triflate (Sc(OTf)₃) and silica (B1680970) chloride have been shown to catalyze the direct transesterification of various carboxylic esters and could be applicable to α-ketoesters organic-chemistry.org.
| Catalyst | Substrate Type | Key Features | Reference(s) |
| Polyaniline Salts | Ketoesters | Heterogeneous catalyst, operates at 50-120 °C | google.comgoogle.com |
| Boronic Acids | β-Keto esters | High selectivity for β-keto esters | nih.gov |
| Sulfated Zirconia | β-Keto esters | Solid acid catalyst | rsc.org |
| Sc(OTf)₃ | General Esters | Catalyzes direct transesterification in boiling alcohols | organic-chemistry.org |
| Silica Chloride | General Esters | Efficient for esterification and transesterification | organic-chemistry.org |
Beyond the classical Fischer esterification and transesterification, several other methods have been developed for the synthesis of α-ketoesters.
Oxidative Esterification: This approach generates the α-ketoester directly from a precursor like an acetophenone. An efficient method involves the iodine-mediated oxidative esterification of acetophenones in the presence of potassium xanthates, where the xanthate serves as the alkoxy source organic-chemistry.org. Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols using molecular oxygen as the oxidant also provides a direct route to a wide range of α-ketoesters organic-chemistry.org.
From Diazo Compounds: The reaction of aryl diazoacetates with water in the presence of diethyl azodicarboxylate (DEAD), catalyzed by dirhodium acetate, has been reported to give aryl α-keto esters in high yields researchgate.netorganic-chemistry.org.
From Benzoyl Cyanides: As mentioned earlier, a process for preparing phenylglyoxylic acid esters can start from benzoyl cyanides. The cyanide is first converted to the phenylglyoxylic acid amide in a sulfuric acid/water system, which is then reacted directly with an alcohol at elevated temperatures (40-100 °C) to yield the ester google.com.
These alternative protocols offer different strategic advantages, such as avoiding the isolation of the intermediate α-keto acid or utilizing more readily available starting materials.
Oxidation and Nitration Methodologies for the Formation of the α-Keto and Nitro functionalities
The construction of this compound can be strategically approached in two primary ways: either by first introducing the nitro group and then oxidizing the benzylic position, or by oxidizing the benzylic position first, followed by nitration of the aromatic ring. Both pathways present unique challenges and require specific methodological considerations to achieve high yields and selectivity.
Selective Oxidation of Benzylic Positions
The conversion of a benzylic methylene (B1212753) group to a carbonyl group is a fundamental transformation in organic synthesis. In the context of preparing this compound, this would involve the oxidation of a suitable precursor, such as ethyl 3-nitrophenylacetate. Several established and emerging methods can be employed for this selective oxidation.
Classical methods often rely on strong oxidizing agents. For instance, Chromium trioxide (CrO₃) , often used in conjunction with a co-oxidant like periodic acid (H₅IO₆), is an effective reagent for benzylic oxidations. organic-chemistry.orgorganic-chemistry.org This system can oxidize electron-poor benzylic positions, which is relevant for a substrate already containing a deactivating nitro group. organic-chemistry.org The reaction is typically performed in a solvent like acetonitrile (B52724) at or below room temperature.
Another well-established method is the Riley oxidation , which utilizes selenium dioxide (SeO₂) . wikipedia.org This reagent is particularly known for its ability to oxidize α-methylene groups adjacent to carbonyl functionalities to afford 1,2-dicarbonyl compounds. wikipedia.orgadichemistry.com The reaction is typically carried out in a solvent like dioxane, often with a small amount of water, and heating may be required. nih.gov While highly effective for ketones, its application to esters like ethyl 3-nitrophenylacetate needs careful optimization to avoid side reactions.
More contemporary approaches are leaning towards photocatalytic methods. Visible-light photocatalysis offers a milder and more environmentally friendly alternative for benzylic C-H oxidation. mdpi.com For instance, flavin-based photocatalysts, such as riboflavin (B1680620) tetraacetate, when complexed with a Lewis acid like scandium triflate, have shown the ability to oxidize electron-deficient benzylic C-H bonds using aerial oxygen as the terminal oxidant. rsc.orgsemanticscholar.org This approach is particularly attractive as it can operate under mild conditions and utilizes a green oxidant. researchgate.net
Table 1: Comparison of Selected Methods for Benzylic Oxidation
| Oxidation Method | Oxidizing Agent(s) | Typical Substrate | Key Advantages | Potential Considerations |
| Chromium-Based Oxidation | CrO₃ / H₅IO₆ | Electron-deficient toluenes and benzylic ethers | High yields, effective for deactivated systems organic-chemistry.org | Stoichiometric use of toxic chromium reagents |
| Riley Oxidation | SeO₂ | Methylene groups alpha to carbonyls | Good for 1,2-dicarbonyl synthesis wikipedia.org | Toxicity of selenium compounds, potential for over-oxidation |
| Photocatalytic Oxidation | Flavin catalyst / O₂ / Visible Light | Electron-deficient benzyl (B1604629) alcohols and alkylbenzenes | Mild conditions, uses air as oxidant, green approach rsc.orgresearchgate.net | Catalyst cost and stability, reaction times can be long |
Regioselective Nitration of Aromatic Rings
The introduction of a nitro group at the meta-position of the phenyl ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution. The precursor for this step would be ethyl phenylglyoxylate (B1224774) (ethyl oxo-benzeneacetate).
The most common method for nitration involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of this reaction is governed by the electronic nature of the substituent already present on the aromatic ring. The ethyl oxo-benzeneacetate group is strongly electron-withdrawing due to the presence of both the ketone and the ester functionalities. Electron-withdrawing groups are deactivating and act as meta-directors in electrophilic aromatic substitution. testbook.com Therefore, the nitration of ethyl phenylglyoxylate is expected to predominantly yield the desired 3-nitro isomer. The reaction is typically carried out at low temperatures to control the exothermicity and prevent dinitration.
Alternative nitrating systems have also been developed. For instance, a mixture of sodium nitrite (B80452) (NaNO₂) and trifluoroacetic acid (TFA) can be used for the regioselective nitration of certain aromatic systems. researchgate.net Furthermore, processes using nitric acid in an alkyl ester solvent have been patented for the nitration of substituted phenyl rings, which could be directly applicable. google.com
Table 2: Nitration Methodologies for Aromatic Rings
| Nitrating System | Reagents | Key Features |
| Mixed Acid | HNO₃ / H₂SO₄ | Standard and widely used method, generates the nitronium ion in situ. testbook.com |
| Nitrite/Acid | NaNO₂ / TFA | Can offer high regioselectivity for specific substrates. researchgate.net |
| Nitric Acid in Ester Solvent | HNO₃ in C₁-C₆ alkyl ester | Patented process for nitration of substituted phenyls, potentially improving solubility and control. google.com |
Emerging Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign processes. These principles are highly relevant to the synthesis of this compound, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.
In the context of the oxidation step, several green approaches are being explored. The use of heterogeneous catalysts is a key strategy. For example, chromium trioxide supported on a solid matrix, such as an anion exchange resin, allows for easier separation of the catalyst from the reaction mixture and potential for recycling. scispace.com This minimizes the issue of heavy metal contamination in the product.
The use of molecular oxygen or hydrogen peroxide as the terminal oxidant is a cornerstone of green oxidation chemistry, as the only byproduct is water. Catalytic systems that can activate these benign oxidants are of great interest. Photocatalytic systems, as mentioned earlier, often utilize atmospheric oxygen. mdpi.comresearchgate.net Other metal-catalyzed systems are also being developed to use these green oxidants for benzylic oxidations.
For the nitration step, the development of solid acid catalysts to replace liquid sulfuric acid is an active area of research. For example, phosphomolybdic acid encapsulated in a metal-organic framework has been used as a heterogeneous catalyst for the regioselective nitration of phenols, offering the advantages of catalyst recyclability and reduced acidic waste. rsc.org While not yet demonstrated for ethyl phenylglyoxylate, this approach represents a promising direction for greener nitration processes.
Elucidation of Chemical Reactivity and Transformation Pathways of 3 Nitro Oxo Benzeneacetic Acid Ethyl Ester
Reactions at the α-Keto Carbonyl Moiety
The α-keto carbonyl group is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, a characteristic that is further intensified by the adjacent ester group and the electron-withdrawing nitroaromatic system.
Nucleophilic Additions and Condensations
Nucleophilic addition to the α-keto carbonyl is a principal reaction pathway for this class of compounds. The electrophilicity of the keto carbon makes it susceptible to attack by a wide range of nucleophiles.
In aldol-type reactions, 3-Nitro-oxo-benzeneacetic acid ethyl ester is expected to act as an electrophile. It does not possess α-hydrogens to its keto group, and therefore cannot form an enolate at that position to act as a nucleophile in a self-condensation. However, it can readily react with enolates generated from other ketones or aldehydes. masterorganicchemistry.comwikipedia.org For instance, in a crossed aldol (B89426) reaction, the enolate of a ketone like acetone (B3395972) would attack the α-keto carbonyl of the ester. rsc.org The reaction is typically base-catalyzed, and the resulting β-hydroxy keto compound can sometimes undergo subsequent dehydration. libretexts.org
The reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen is known as a Claisen-Schmidt condensation. masterorganicchemistry.comlibretexts.org
Table 1: Hypothetical Aldol-Type Reaction of this compound
| Reactant | Catalyst | Product | Expected Observations |
| Acetone | NaOH (aq) | Ethyl 2-hydroxy-2-(3-nitrophenyl)-4-oxopentanoate | Formation of a new C-C bond at the α-keto position. |
| Cyclohexanone | Prolinamide | Ethyl 2-(1-hydroxycyclohexyl)-2-(3-nitrophenyl)acetate | Potential for stereocontrol with chiral catalysts. rsc.org |
The Knoevenagel condensation involves the reaction of a carbonyl compound with a substance possessing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt. masterorganicchemistry.comthermofisher.com this compound, with its electrophilic keto-carbonyl, is a prime candidate for this reaction. Active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can act as nucleophiles. wikipedia.org The initial addition product typically undergoes dehydration to yield a stable α,β-unsaturated compound. thermofisher.com This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of highly functionalized molecules. organicreactions.org The reaction of 2-(1-phenylvinyl)benzaldehyde with malonates has been shown to lead to benzylidene malonates and cyclized indene (B144670) derivatives depending on the reaction conditions. nih.gov
Table 2: Potential Knoevenagel Condensation Reactions
| Active Methylene Compound | Catalyst | Potential Product | Significance |
| Malononitrile | Piperidine/Acetic Acid | Ethyl 2-(dicyanomethylene)-2-(3-nitrophenyl)acetate | Synthesis of electron-deficient alkenes. |
| Diethyl malonate | TiCl₄/Pyridine (B92270) | Diethyl 2-((ethoxycarbonyl)(3-nitrophenyl)methylene)malonate | Formation of a complex, multi-functionalized molecule. nih.gov |
| Ethyl acetoacetate (B1235776) | Piperidine | Ethyl 2-(1-ethoxycarbonyl-2-oxopropylidene)-2-(3-nitrophenyl)acetate | Creation of a new α,β-unsaturated keto ester. thermofisher.com |
The reaction of this compound with Grignard reagents (RMgX) is complex due to the presence of multiple electrophilic sites. Grignard reagents are strong nucleophiles and strong bases. masterorganicchemistry.com Two primary reaction pathways are plausible:
Attack at the Ester Carbonyl: Grignard reagents typically add twice to esters, leading to the formation of a tertiary alcohol after acidic workup. masterorganicchemistry.com
Attack at the α-Keto Carbonyl: Addition to the keto group would yield a tertiary alcohol containing the Grignard reagent's R-group.
Reaction with the Nitro Group: Grignard reagents can also react with nitroarenes. This can involve addition to the nitro group itself or nucleophilic substitution on the aromatic ring. wikipedia.orgresearchgate.netrsc.orgrsc.org The presence of an ortho-substituent on the nitroarene often facilitates these reactions. wikipedia.org
The specific outcome would likely depend on the reaction conditions and the nature of the Grignard reagent. The use of excess Grignard reagent would favor the formation of a tertiary alcohol from the ester group.
Table 3: Predicted Outcomes of Grignard Reactions
| Grignard Reagent | Stoichiometry | Predicted Major Product (after workup) | Reaction Pathway |
| Methylmagnesium bromide | > 2 equivalents | 2-(3-Nitrophenyl)propan-2-ol and other products | Double addition to the ester is likely a major pathway. masterorganicchemistry.com |
| Phenylmagnesium bromide | 1 equivalent | Ethyl 2-hydroxy-2-phenyl-2-(3-nitrophenyl)acetate | Selective attack at the more reactive keto-carbonyl might be achievable under carefully controlled conditions. |
| Vinylmagnesium bromide | > 3 equivalents | 7-substituted indole (B1671886) derivative | Potential for Bartoli-type indole synthesis. wikipedia.org |
Reductions of the α-Keto Group
The selective reduction of the α-keto group in the presence of both an ester and a nitro group presents a significant synthetic challenge, requiring chemoselective reagents.
Catalytic hydrogenation is a common method for the reduction of carbonyl compounds. However, in this compound, the nitro group is also readily reduced by many catalytic systems. Achieving selective reduction of the α-keto group to a hydroxyl group requires careful selection of the catalyst and reaction conditions.
Asymmetric transfer hydrogenation has been successfully used for the dynamic kinetic resolution of other β-aryl α-keto esters, yielding γ-butyrolactones with high diastereoselectivity after a subsequent lactonization step. nih.gov Furthermore, highly enantioselective hydrogenation of α-keto esters has been achieved using Ru-Tunephos complexes, providing access to enantiomerically pure α-hydroxy esters. thieme-connect.de These methods suggest that selective reduction of the keto group in this compound to the corresponding α-hydroxy ester is feasible, potentially with a high degree of stereocontrol. The challenge remains the concurrent reduction of the nitro group, which often occurs under similar hydrogenation conditions.
Table 4: Potential Selective Hydrogenation Approaches
| Catalyst System | Reducing Agent | Potential Product | Key Feature |
| Ru-Cn-Tunephos complex | H₂ | Ethyl 2-hydroxy-2-(3-nitrophenyl)acetate | High potential for enantioselectivity. thieme-connect.de |
| (arene)RuCl(monosulfonamide) | HCOOH/NEt₃ | Ethyl 2-hydroxy-2-(3-nitrophenyl)acetate | Asymmetric transfer hydrogenation. nih.gov |
| Pt/Al₂O₃ with Cinchonidine | H₂ | (R)- or (S)-Ethyl 2-hydroxy-2-(3-nitrophenyl)acetate | Chiral modification for enantioselective reduction. |
Stereoselective Reductions
The α-keto group in this compound is a prime target for reduction to the corresponding α-hydroxy ester. Achieving stereocontrol in this transformation is of significant interest, yielding chiral building blocks for various applications. While specific studies on the stereoselective reduction of this exact molecule are not prevalent in the literature, extensive research on analogous α-keto esters provides a strong basis for predicting its reactivity.
Enantioselective reduction of ketones is a well-established field, employing various methods from chiral organoboranes to transition metal-catalyzed hydrogenations. wikipedia.org For α-keto esters, both chemical and biocatalytic approaches have proven effective in yielding enantiomerically enriched α-hydroxy esters.
Biocatalytic Reductions:
Enzymes, particularly short-chain dehydrogenases/reductases (SDRs), have demonstrated remarkable efficiency and stereoselectivity in the reduction of α-keto esters. For instance, the reductase ChKRED12 has been used for the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, a structurally related β-keto ester, to the corresponding (S)-hydroxy ester with excellent enantiomeric excess (>99% ee). nih.gov It is plausible that a similar enzymatic screening approach could identify a suitable reductase for the asymmetric reduction of this compound.
Imine reductases (IREDs) have also been employed in the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters through reductive amination. nih.gov This suggests that, following the reduction of the nitro group to an amine, enzymatic methods could be applied to further functionalize the molecule.
Chemical Catalytic Reductions:
A variety of chiral catalysts can be employed for the asymmetric reduction of α-keto esters. These often involve transition metal complexes with chiral ligands. For example, methods have been developed for the chemoselective reduction of α-keto amides and α-keto esters to their corresponding α-hydroxy derivatives using reagents like tosylhydrazine in the presence of a base. researchgate.net While this method is not inherently asymmetric, it highlights the potential for chemoselective reduction of the keto group in the presence of the ester and nitro functionalities.
The following table summarizes potential stereoselective reduction methods applicable to this compound based on analogous systems.
| Method | Catalyst/Reagent | Potential Product | Key Features | Reference |
| Asymmetric Bioreduction | Short-Chain Dehydrogenase/Reductase (SDR) | (R)- or (S)-Ethyl 2-hydroxy-2-(3-nitrophenyl)acetate | High enantioselectivity, mild reaction conditions. | nih.gov |
| Asymmetric Catalytic Hydrogenation | Transition metal (e.g., Ru, Rh) with chiral ligand | (R)- or (S)-Ethyl 2-hydroxy-2-(3-nitrophenyl)acetate | High turnover numbers, predictable stereochemistry based on ligand. | wikipedia.org |
| Chemoselective Reduction | Tosylhydrazine/NaHCO3 | Ethyl 2-hydroxy-2-(3-nitrophenyl)acetate | Selective for the keto group over other functionalities. | researchgate.net |
Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation analogs)
The Baeyer-Villiger oxidation is a classic rearrangement reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide. wikipedia.org In the case of this compound, which is an α-keto ester, a Baeyer-Villiger-type oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring.
The general mechanism of the Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate. jk-sci.com The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the ketone. The approximate order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com For the target molecule, the competition would be between the 3-nitrophenyl group and the ethoxycarbonyl group. Generally, aryl groups have a higher migratory aptitude than ester groups.
Therefore, it is anticipated that the 3-nitrophenyl group would migrate, leading to the formation of an anhydride-like species, which would likely be unstable and prone to further reactions, such as hydrolysis or alcoholysis, depending on the reaction conditions.
While the Baeyer-Villiger oxidation is a powerful synthetic tool, its application to α-keto esters, particularly those bearing an electron-withdrawing nitro group, is not extensively documented. The presence of the strongly deactivating nitro group on the migrating aryl ring would likely disfavor the migration, potentially requiring more forcing conditions or more reactive peroxyacids like trifluoroperacetic acid. jk-sci.com
Reactivity of the Nitro Group and its Derivatives
The nitro group is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of the parent molecule.
The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A key challenge in the reduction of the nitro group in this compound is the chemoselective reduction in the presence of the α-keto and ester functionalities.
Several methods are available for the chemoselective reduction of nitroarenes. organic-chemistry.orgmasterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel is a common method. masterorganicchemistry.com However, these conditions can sometimes lead to the reduction of the keto group as well.
More selective methods often employ metal-based reducing agents in acidic or neutral media. For instance, the use of iron, tin, or zinc in the presence of an acid like HCl is a classic method for nitro group reduction. masterorganicchemistry.com A particularly mild and selective system is the use of NaBH4 in combination with FeCl2, which has been shown to reduce aromatic nitro groups in the presence of ester functionalities in high yields. thieme-connect.comthieme-connect.com
The following table presents some established methods for the chemoselective reduction of nitroarenes that could be applied to this compound.
| Reagent System | Product | Advantages | Reference |
| Fe / HCl | Ethyl 2-(3-aminophenyl)-2-oxoacetate | Cost-effective, widely used. | masterorganicchemistry.com |
| SnCl2 / EtOH | Ethyl 2-(3-aminophenyl)-2-oxoacetate | Mild conditions. | masterorganicchemistry.com |
| NaBH4 / FeCl2 | Ethyl 2-(3-aminophenyl)-2-oxoacetate | High chemoselectivity for the nitro group over esters. | thieme-connect.comthieme-connect.com |
| H2 / Pd/C (with catalyst poisoning) | Ethyl 2-(3-aminophenyl)-2-oxoacetate | Can be selective with a poisoned catalyst like Lindlar's catalyst. | researchgate.net |
While the nitro group itself is not a typical Michael acceptor, nitroalkenes (α,β-unsaturated nitro compounds) are potent Michael acceptors. The title compound, this compound, does not possess the necessary unsaturation for a direct conjugate addition involving the nitro group.
However, it is relevant to consider the reactivity of related systems. The Michael addition of carbanions, such as those derived from β-keto esters, to nitroalkenes is a powerful carbon-carbon bond-forming reaction. researchgate.netnih.govrsc.org This reaction is often catalyzed by organocatalysts to achieve high enantioselectivity. researchgate.netrsc.org While this is the reverse of what is described in the section title, it highlights the synthetic relationship between β-keto esters and nitro compounds in the context of conjugate additions.
Direct conjugate addition involving the nitro group of the target molecule would likely require its transformation into a nitroalkene derivative, which is beyond the scope of this section.
Transformations of the Aromatic Ring System
The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-withdrawing nitro group and the oxo-acetate moiety. Both of these groups are meta-directing. masterorganicchemistry.comlibretexts.org Therefore, any electrophilic substitution on the parent molecule would be expected to occur at the 5-position.
More synthetically useful transformations would occur after the modification of the nitro group. For instance, reduction of the nitro group to an amino group, as discussed in section 3.2.1, would dramatically alter the reactivity of the aromatic ring. The resulting amino group is a powerful activating and ortho, para-directing group. libretexts.orgyoutube.com
In the resulting ethyl 2-(3-aminophenyl)-2-oxoacetate, the amino group would direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6 relative to the amino group, or positions 2, 4, and 6 on the benzene (B151609) ring). The directing effects of the substituents would be as follows:
Amino group (-NH2): Activating, ortho, para-directing.
Oxo-acetate group (-COCOOEt): Deactivating, meta-directing.
The powerful activating effect of the amino group would dominate, making the positions ortho and para to it the most nucleophilic. Therefore, electrophilic substitution would be expected to occur primarily at positions 2 and 6 (ortho to the amino group) and position 4 (para to the amino group).
The following table summarizes the expected major products of electrophilic aromatic substitution on ethyl 2-(3-aminophenyl)-2-oxoacetate.
| Electrophilic Reaction | Reagent | Expected Major Product(s) | Reference |
| Nitration | HNO3 / H2SO4 | Ethyl 2-(3-amino-4-nitrophenyl)-2-oxoacetate and Ethyl 2-(3-amino-6-nitrophenyl)-2-oxoacetate | youtube.commasterorganicchemistry.com |
| Halogenation (Bromination) | Br2 / FeBr3 | Ethyl 2-(3-amino-4-bromophenyl)-2-oxoacetate and Ethyl 2-(3-amino-6-bromophenyl)-2-oxoacetate | youtube.commasterorganicchemistry.com |
| Sulfonation | SO3 / H2SO4 | Ethyl 2-(3-amino-4-sulfophenyl)-2-oxoacetate and Ethyl 2-(3-amino-6-sulfophenyl)-2-oxoacetate | youtube.commasterorganicchemistry.com |
Nucleophilic Aromatic Substitution (if activated by nitro group)
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, proceeding through a mechanism involving nucleophilic attack on the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The rate and feasibility of this reaction are highly dependent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which serve to stabilize the negative charge of the Meisenheimer intermediate. nih.gov
The nitro group (–NO₂) is one of the most powerful activating groups for SNAr reactions. Its ability to delocalize the negative charge is most effective when it is positioned ortho or para to the leaving group. In the case of this compound, the nitro group is at the meta position relative to the oxo-benzeneacetic acid ethyl ester substituent at position 1.
If a leaving group (such as a halide) were present at the C1, C2, C4, or C6 positions, the meta-nitro group would provide some activation, but significantly less than an ortho or para substituent. Classical SNAr reactions on substrates with only meta-activating groups are generally more sluggish and require more forcing conditions (higher temperatures, stronger nucleophiles, or stronger bases). However, the combined electron-withdrawing nature of the meta-nitro group and the keto-ester substituent (which also has a -I and -M effect) would enhance the electrophilicity of the ring, potentially enabling substitutions that might not occur on a less activated ring. For instance, substitution at the C2, C4, or C6 positions would place the developing negative charge in the Meisenheimer complex partially on the carbon bearing the nitro group, affording some degree of stabilization.
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgorganic-chemistry.org For a molecule like this compound, these reactions could be employed in two main ways: by introducing a leaving group (like a halide) onto the aromatic ring, or by using the nitro group itself as the coupling partner.
Historically, the direct use of nitroarenes as electrophiles in cross-coupling has been challenging. However, recent advances have demonstrated that the C–NO₂ bond can be activated for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. researchgate.net This process involves the oxidative addition of a Pd(0) complex into the Ar–NO₂ bond. researchgate.net This breakthrough allows the nitro group to function as a leaving group, enabling the introduction of aryl, alkyl, or amino groups in its place.
Alternatively, a more conventional approach would involve a halogenated derivative of this compound (e.g., a bromo- or iodo-substituted version). Such a substrate could readily participate in a variety of well-established palladium-catalyzed reactions.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond | Typical Conditions |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (Aryl-Aryl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, DMA) |
| Heck | Alkene | C-C (Aryl-Vinyl) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |
| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | Pd catalyst, Bulky phosphine (B1218219) ligand, Strong base (e.g., NaOt-Bu) |
| Direct C-H Arylation | Arene | C-C (Aryl-Aryl) | Pd catalyst, Oxidant, Ligand |
For example, a study on the palladium-catalyzed cross-coupling of ethyl nitroacetate (B1208598) with various aryl bromides demonstrated that C-C bonds could be formed efficiently using a Pd₂(dba)₃ catalyst with a t-BuXPhos ligand. nih.gov While this reaction occurs at the alpha-carbon of the nitroacetate and not the aromatic ring, it highlights the compatibility of the nitro and ester functionalities with palladium catalysis. nih.gov
Role of the Ester Functionality in Chemical Transformations
The ethyl ester and adjacent keto group in this compound are central to its reactivity, providing pathways for hydrolysis, transesterification, and various enolate-based transformations.
The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating with an aqueous base like sodium hydroxide, followed by acidic workup. This process is effectively irreversible as the final deprotonation of the carboxylic acid drives the equilibrium. Acid-catalyzed hydrolysis, using an acid like dilute sulfuric acid in the presence of water, is a reversible process known as Fischer esterification in the reverse direction. learncbse.in
Transesterification involves the conversion of the ethyl ester to a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to the formation of the corresponding methyl ester.
The methylene protons (α-hydrogens) situated between the ketone and ester carbonyl groups are significantly acidic due to the resonance stabilization of the resulting conjugate base (enolate) by both adjacent carbonyls. This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate ion. openstax.orgyoutube.com
This enolate can participate in a variety of reactions:
Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-carbon.
Crossed Claisen Condensation: While the parent molecule is a β-keto ester (often the product of a Claisen condensation), its enolate can react with another ester molecule. organic-chemistry.org For this to be synthetically useful, the other ester partner should ideally lack enolizable α-hydrogens (e.g., an aromatic ester like ethyl benzoate) to prevent self-condensation and a mixture of products. organic-chemistry.org The reaction mechanism involves the nucleophilic attack of the enolate on the carbonyl of the second ester, followed by the expulsion of an alkoxide leaving group. msu.edu
Multi-component Reactions Involving this compound as a Synthon
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, are highly valued for their efficiency and atom economy. The dual functionality of this compound makes it an excellent candidate as a synthon in such reactions.
The active methylene component can participate in Knoevenagel-type condensations with aldehydes or ketones. For instance, it could react with an aldehyde and a nitrogen source (like ammonia (B1221849) or an amine) in a Hantzsch-type dihydropyridine (B1217469) synthesis or related MCRs. A study demonstrated a four-component reaction for synthesizing γ-nitroesters using aldehydes, Meldrum's acid, nitromethane, and an alcohol, showcasing the assembly of complex structures from simple building blocks in one pot. researchgate.net
Similarly, the combination of the nucleophilic enolate and the electrophilic aromatic ring (activated by the nitro group) could be exploited in tandem or domino reaction sequences. For example, a reaction could be envisioned where the enolate first reacts with an electrophile, and a subsequent intramolecular cyclization occurs onto the aromatic ring. The use of related 3-oxo-2-arylhydrazones in two-component reactions to build complex heterocyclic systems has been reported, suggesting similar potential for this compound. eurjchem.com
Applications of 3 Nitro Oxo Benzeneacetic Acid Ethyl Ester in Advanced Organic Synthesis
Utilization as a Key Building Block in Heterocyclic Synthesis
The presence of both a ketone and an ester functional group, separated by a methylene (B1212753) group, makes 3-Nitro-oxo-benzeneacetic acid Ethyl ester an ideal substrate for a variety of condensation reactions to form heterocyclic rings. The nitro group, while influencing the reactivity of the benzene (B151609) ring and the adjacent carbonyl group, can also be a site for further chemical modification.
Synthesis of Nitrogen-Containing Heterocycles
This compound serves as a versatile precursor for the synthesis of a range of nitrogen-containing heterocycles, including pyridines, pyrroles, pyrimidines, and quinolines.
Pyridines: The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, can theoretically utilize this compound. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. youtube.comwikipedia.orgchemtube3d.comorganic-chemistry.org The resulting dihydropyridine (B1217469) can then be oxidized to the corresponding pyridine. While specific examples utilizing this compound are not extensively documented in readily available literature, the general applicability of β-keto esters makes it a plausible substrate. For instance, the reaction of 2-nitrobenzaldehyde (B1664092) with ethyl acetoacetate (B1235776) in the presence of ammonia has been reported to yield the expected dihydropyridines, demonstrating the compatibility of the nitro group in this type of transformation. nih.govresearchgate.net
Pyrroles: The Knorr pyrrole (B145914) synthesis, another cornerstone of heterocyclic chemistry, involves the reaction of an α-amino-ketone with a β-keto ester. wikipedia.orgwikipedia.orgyoutube.comechemi.com this compound could serve as the β-keto ester component in this reaction. The α-amino-ketone is often generated in situ from an α-oximino-ketone by reduction with zinc in acetic acid. wikipedia.org The general mechanism suggests that the 3-nitrobenzoyl group would remain intact throughout the synthesis, leading to the formation of a pyrrole ring bearing a 3-nitrophenyl substituent.
Pyrimidines: The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea, offers a direct route to dihydropyrimidinones. wikipedia.orgtaylorandfrancis.comfrontiersin.orgiau.iryoutube.com The use of this compound in this reaction would be expected to yield dihydropyrimidinones with a 3-nitrophenyl group at the 4-position of the heterocyclic ring. These products are of interest due to the established biological activities of dihydropyrimidinone derivatives. wikipedia.org
Quinolines: The Doebner-von Miller reaction and related quinoline (B57606) syntheses often employ β-keto esters as starting materials. For example, the reaction of anilines with α,β-unsaturated carbonyl compounds, which can be formed in situ from β-keto esters and aldehydes, leads to the formation of quinolines. nih.govbeilstein-journals.orgnih.gov The Conrad-Limpach synthesis is another route where anilines react with β-keto esters to form 4-hydroxyquinolines. The presence of the nitro group on the benzoyl moiety of this compound would result in quinolines substituted with a 3-nitrophenyl group.
The following table summarizes the potential synthesis of nitrogen-containing heterocycles using this compound based on established synthetic protocols.
| Heterocycle | Synthetic Method | Key Reactants | Potential Product |
| Pyridine | Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium Acetate | 2,6-Disubstituted-4-(3-nitrophenyl)-3,5-dicarboethoxy-1,4-dihydropyridine |
| Pyrrole | Knorr Synthesis | α-Amino-ketone | Polysubstituted pyrrole with a 3-nitrophenyl group |
| Pyrimidine | Biginelli Reaction | Aldehyde, Urea/Thiourea | 4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |
| Quinoline | Conrad-Limpach | Aniline (B41778) | 2-Hydroxy-4-(3-nitrophenyl)quinoline-3-carboxylic acid ethyl ester |
Synthesis of Oxygen-Containing Heterocycles
The reactivity of this compound also extends to the synthesis of oxygen-containing heterocycles such as furans and coumarins.
Furans: The Paal-Knorr furan (B31954) synthesis is a straightforward method for preparing furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org While not a direct application of the β-keto ester itself, this compound can be a precursor to the necessary 1,4-dicarbonyl intermediate through reactions such as alkylation at the α-position followed by further transformations.
Coumarins: The Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. It is plausible that this compound could react with various phenols to yield 4-(3-nitrophenyl)-substituted coumarins. The reaction conditions would need to be carefully controlled to avoid unwanted side reactions involving the nitro group.
Isoxazoles: The synthesis of isoxazoles can be achieved through the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.govmdpi.comnih.govorganic-chemistry.orgorganic-chemistry.org this compound, as a 1,3-dicarbonyl compound, can react with hydroxylamine to form the corresponding isoxazole, which would bear both an ester group and a 3-nitrophenyl substituent.
A summary of potential oxygen-containing heterocycles derived from this compound is presented in the table below.
| Heterocycle | Synthetic Method | Key Reactants | Potential Product |
| Furan | Paal-Knorr Synthesis (via 1,4-dicarbonyl) | - | Substituted furan with a 3-nitrophenyl group |
| Coumarin | Pechmann Condensation | Phenol | 4-(3-nitrophenyl)coumarin derivative |
| Isoxazole | Condensation | Hydroxylamine | Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate |
Synthesis of Sulfur-Containing Heterocycles
The versatility of this compound is further demonstrated by its potential use in the synthesis of sulfur-containing heterocycles, most notably thiophenes and thiazoles.
Thiophenes: The Gewald aminothiophene synthesis is a powerful one-pot reaction for the preparation of highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgumich.eduthieme-connect.de This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org By analogy, reacting this compound (acting as the ketone component) with a cyano-active methylene compound and sulfur should lead to the formation of a thiophene (B33073) ring. Another classical method is the Paal-Knorr thiophene synthesis, which, similar to the furan synthesis, requires a 1,4-dicarbonyl precursor that can be derived from the starting β-keto ester. wikipedia.org
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a fundamental method for constructing the thiazole ring, typically from an α-haloketone and a thioamide. youtube.comorganic-chemistry.orgresearchgate.net The α-position of this compound can be halogenated to provide the necessary α-haloketone precursor. Subsequent reaction with a thioamide would then yield a polysubstituted thiazole containing the 3-nitrophenyl moiety.
The following table outlines the potential synthesis of sulfur-containing heterocycles.
| Heterocycle | Synthetic Method | Key Reactants | Potential Product |
| Thiophene | Gewald Synthesis | α-Cyanoester, Sulfur, Base | Substituted 2-aminothiophene with a 3-nitrophenyl group |
| Thiazole | Hantzsch Synthesis | Thioamide (after α-halogenation) | Polysubstituted thiazole with a 3-nitrophenyl group |
Precursor for Diverse Molecular Scaffolds
Beyond its role in forming heterocyclic rings, this compound can also serve as a starting point for the construction of other important molecular structures, including chiral auxiliaries and ligands for catalysis.
Chiral Auxiliaries and Inducers
While specific literature detailing the use of this compound for the synthesis of chiral auxiliaries is scarce, the general chemistry of β-keto esters allows for such applications. The active methylene group can be functionalized, and the ketone can be reduced to a hydroxyl group. This introduces a chiral center, and the resulting diol or amino alcohol derivatives, after further modifications, could potentially be used as chiral auxiliaries to control stereochemistry in various asymmetric reactions. The presence of the nitro-substituted aromatic ring could offer unique steric and electronic properties to such auxiliaries.
Ligands for Catalysis
The synthesis of ligands for transition metal catalysis is another area where this compound can be a valuable precursor. The dicarbonyl functionality allows for the synthesis of various bidentate ligands. For example, condensation with hydrazines can lead to pyrazole-based ligands. organic-chemistry.orgnih.govyoutube.comgoogle.com Similarly, reaction with diamines can be used to construct ligands containing diazepine (B8756704) or other nitrogen-based chelating systems. The nitro group can be reduced to an amino group, which can then be further functionalized to create a variety of donor atoms for metal coordination. The resulting ligands could find applications in various catalytic processes, including cross-coupling reactions and asymmetric hydrogenation.
Integration into Cascade and Domino Reactions
Cascade and domino reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step, offer an elegant and efficient approach to the synthesis of complex molecules. The unique electronic and steric properties of this compound make it a promising candidate for designing novel cascade sequences.
The presence of the nitro group can significantly influence the reactivity of the aromatic ring and the adjacent carbonyl groups. For instance, the nitro group can act as a powerful directing group and an electron sink, facilitating nucleophilic aromatic substitution or addition reactions that could initiate a cascade sequence. Furthermore, the α-keto ester moiety is a well-established precursor for a variety of transformations, including enolate formation, aldol (B89426) reactions, and Michael additions, all of which can be key steps in a domino process.
Table 1: Potential Cascade Reactions Involving this compound
| Reaction Type | Potential Role of the Compound | Expected Product Class |
| Reductive Cyclization | The nitro group can be reduced to an amine, which can then undergo intramolecular condensation with the ketone or ester functionality. | Heterocyclic compounds (e.g., substituted indoles or quinolines) |
| Michael-Initiated Ring Closure | The enolate of the α-keto ester can act as a Michael donor to an appropriate acceptor, with the newly formed functionality triggering a subsequent cyclization. | Carbocyclic or heterocyclic ring systems |
| [4+2] Cycloadditions | Following a suitable transformation (e.g., reduction of the nitro group and formation of a diene), the aromatic ring could participate in a Diels-Alder type reaction. | Polycyclic structures |
While specific examples utilizing this compound are not readily found, the principles established with analogous nitro-containing aromatic compounds and α-keto esters strongly support its potential utility in this area.
Role in Natural Product Synthesis Approaches
The synthesis of natural products often requires the construction of complex and highly functionalized molecular architectures. The functionalities present in this compound could serve as valuable handles for the elaboration of natural product scaffolds.
The nitro group, for example, can be a precursor to an amino group, which is a common feature in many alkaloids and other bioactive natural products. The α-keto ester can be transformed into a variety of other functional groups, including hydroxyl groups, carboxylic acids, and amides, providing flexibility in synthetic design.
Table 2: Potential Applications in Natural Product Synthesis
| Natural Product Class | Potential Synthetic Contribution |
| Alkaloids | The nitro group can be reduced to an amine, a key component of the alkaloid core structure. |
| Terpenoids | The keto and ester functionalities can be used for carbon-carbon bond formation to build the complex carbon skeleton. |
| Polyketides | The α-keto ester can be a starting point for chain elongation and stereoselective reductions to build the polyketide backbone. |
The development of synthetic routes to natural products that incorporate this compound would represent a novel and potentially more efficient approach to these important molecules.
Development of Novel Synthetic Reagents and Methodologies using this compound
The reactivity of this compound also suggests its potential as a platform for the development of new synthetic reagents and methodologies. For instance, the compound could be modified to create novel chiral ligands for asymmetric catalysis or to develop new photo-responsive materials.
The electron-withdrawing nature of the nitro group can be harnessed to tune the electronic properties of catalysts or to facilitate specific chemical transformations. The α-keto ester can be used to anchor the molecule to a solid support for applications in high-throughput synthesis or to create new building blocks for combinatorial chemistry.
Table 3: Potential for Novel Reagent and Methodology Development
| Area of Development | Potential Application of the Compound |
| Asymmetric Catalysis | Derivatization to form chiral ligands for metal-catalyzed reactions. |
| Photochemistry | The nitroaromatic moiety could be exploited in photochemical reactions. |
| Material Science | Incorporation into polymers or other materials to impart specific electronic or optical properties. |
Computational and Theoretical Investigations of 3 Nitro Oxo Benzeneacetic Acid Ethyl Ester
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), can elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of a molecule's behavior.
HOMO-LUMO Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For 3-Nitro-oxo-benzeneacetic acid Ethyl ester, the presence of both an electron-withdrawing nitro group and an ester functionality would significantly influence the energies of these orbitals. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be a common choice for such an analysis. nih.gov The HOMO would likely be located over the benzene (B151609) ring and the oxygen atoms of the ester group, while the LUMO would be expected to be concentrated around the nitro group and the α-keto carbon, indicating these as the primary sites for nucleophilic and electrophilic attack, respectively.
Table 1: Illustrative Frontier Orbital Energies for this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Parameter | Energy (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -2.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density in a molecule is rarely uniform. Understanding the partial charges on each atom is crucial for predicting how the molecule will interact with other polar molecules or ions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate these partial charges.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution. On an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, and a positive potential near the hydrogen atoms of the benzene ring and the ethyl group.
Table 2: Illustrative Calculated Partial Atomic Charges for Selected Atoms of this compound (Note: The following data is hypothetical and for illustrative purposes only, calculated using a representative method.)
| Atom | Partial Charge (a.u.) |
| O (Nitro) | -0.45 |
| N (Nitro) | +0.60 |
| C (Carbonyl) | +0.55 |
| O (Carbonyl) | -0.50 |
| O (Ester) | -0.40 |
Conformational Landscape and Energy Minima
Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms (conformers) and to determine their relative energies. lumenlearning.comrsc.org The most stable conformer, corresponding to the global energy minimum, is the most populated at equilibrium.
Computational Modeling of Reaction Mechanisms and Transition States
Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions.
Density Functional Theory (DFT) Studies of Reactivity
DFT is widely used to model reaction pathways and to calculate the activation energies associated with them. ukm.my By identifying the structures of the transition states—the highest energy points along a reaction coordinate—researchers can predict the feasibility and rate of a chemical transformation. mdpi.com For this compound, DFT studies could be employed to investigate reactions such as its hydrolysis, reduction of the nitro group, or its behavior as an electrophile in condensation reactions. These calculations would provide detailed geometric information about the transition states and the energy profiles of the reactions, offering insights that are often difficult to obtain experimentally.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of a molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations model the movements of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.
An MD simulation of this compound in a solvent like water or ethanol (B145695) could reveal how the solvent molecules arrange themselves around the solute and how this solvation structure influences the molecule's conformational preferences and reactivity. Furthermore, if this molecule were to be studied as a ligand for a protein, MD simulations could be used to understand the stability of the protein-ligand complex, the specific intermolecular interactions (like hydrogen bonds and van der Waals forces) that hold it together, and the dynamics of the binding process.
Exploration of 3 Nitro Oxo Benzeneacetic Acid Ethyl Ester in Medicinal Chemistry Design Principles
Design and Synthesis of Molecular Scaffolds Bearing the 3-Nitro-oxo-benzeneacetic acid Ethyl ester Motif
The compound this compound, also known as ethyl 3-nitrophenylglyoxylate, serves as a versatile building block in medicinal chemistry. Its structure, featuring an α-keto ester and a nitroaromatic ring, allows for diverse synthetic manipulations to create a variety of molecular scaffolds. mdpi.com The α-keto ester functional group is a key feature, found in many biologically important molecules and serving as a precursor to other critical functionalities like α-hydroxy acids and α-amino acids. acs.org
The synthesis of α-keto esters like ethyl 3-nitrophenylglyoxylate can be achieved through several established chemical methodologies. mdpi.com These include:
Friedel-Crafts acylation: This classic method can be used to introduce the glyoxylate (B1226380) moiety onto an aromatic ring.
Oxidation of α-hydroxy esters: Precursors such as ethyl mandelate (B1228975) derivatives can be oxidized to yield the corresponding α-keto ester. mdpi.com
Nitration: The nitro group is typically introduced onto the phenylglyoxylate (B1224774) scaffold via electrophilic aromatic substitution using a mixture of nitric and sulfuric acids. nih.gov
Once synthesized, the ethyl 3-nitrophenylglyoxylate motif can be incorporated into more complex molecular scaffolds. The reactive keto group readily participates in reactions such as aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions, allowing for the construction of highly functionalized and stereochemically complex molecules. beilstein-journals.org For instance, intramolecular aldol reactions of α-keto esters have been used to construct complex ring systems in the synthesis of natural products. beilstein-journals.org The chemical versatility of this motif makes it a valuable starting point for generating libraries of compounds for drug discovery screening. mdpi.com
Analysis of Structural Features and Potential for Pan-Assay Interference (e.g., PAINS, Brenk alerts)
While the structural features of this compound make it a useful synthetic intermediate, they also raise concerns about its potential to act as a pan-assay interference compound (PAIN). PAINS are molecules that appear as hits in multiple, unrelated high-throughput screening assays due to nonspecific activity. wikipedia.orglongdom.org Several structural motifs within ethyl 3-nitrophenylglyoxylate are associated with PAINS or other undesirable properties flagged by medicinal chemistry filters like Brenk alerts. researchgate.netswissadme.ch
Key Structural Alerts:
| Structural Feature | Potential Issue | Mechanism of Interference |
| α-Keto ester | Reactivity, PAINS | The electrophilic keto group can potentially react covalently with nucleophilic residues (like cysteine) on proteins, leading to nonspecific inhibition. nih.gov Some α,β-unsaturated ketones (enones), which can be related to α-keto esters, are known PAINS. wikipedia.orglongdom.org |
| Nitroaromatic Group | Reactivity, Brenk Alert, Toxicity | Nitroaromatic compounds are frequently flagged as structural alerts. nih.govnih.gov The nitro group can be metabolically reduced to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can lead to toxicity. nih.govnih.gov This redox activity can also interfere with assay readouts. longdom.orgnih.gov |
Strategic Functionalization for Lead Generation and Optimization
The this compound scaffold offers multiple points for strategic functionalization to support lead generation and optimization in a drug discovery program. The goal of such modifications is to improve potency, selectivity, and pharmacokinetic properties. nih.govuzh.ch
Key Functionalization Sites:
The Ketone: The electrophilic ketone is a prime site for modification. It can be targeted by nucleophiles to introduce new substituents or can be used in reactions like the Wittig reaction to form alkenes. beilstein-journals.org Reductive amination could be employed to introduce diverse amine functionalities, creating new hydrogen bonding interactions with a target protein.
The Aromatic Ring: The nitro group directs further electrophilic substitutions to the meta positions. nih.gov More versatile modifications can be achieved through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if the nitro group is first reduced to an amine and then converted to a halide or triflate.
The Nitro Group: The nitro group itself is a key handle for derivatization. Its reduction to an amine provides a nucleophilic site that can be acylated, alkylated, or used to form sulfonamides, ureas, and other functional groups. This transformation dramatically alters the electronic properties of the ring and provides opportunities to explore new interactions with a biological target. rsc.org Derivatization of nitroaromatic compounds is a common strategy in medicinal chemistry. acs.orgnih.govacs.org
The Ester: While primarily considered for its role in prodrug strategies (see section 6.5), the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide variety of amines or alcohols to form amides or different esters, respectively, allowing for fine-tuning of properties like solubility and cell permeability.
These functionalization strategies allow chemists to systematically explore the structure-activity relationship (SAR) of compounds derived from this scaffold, optimizing their properties for a specific therapeutic target.
Cheminformatics Analysis of Related Chemical Space
Cheminformatics provides powerful tools to analyze the chemical space occupied by this compound and its derivatives. rsc.orgnih.gov The concept of chemical space refers to the vast ensemble of all possible molecules, and by analyzing specific regions, researchers can guide drug discovery efforts. youtube.combiosolveit.de
A typical cheminformatics analysis for this scaffold would involve calculating a range of molecular descriptors to predict its drug-like properties.
Calculated Physicochemical Properties (Illustrative)
| Property | Description | Significance in Drug Discovery |
| Molecular Weight (MW) | The mass of the molecule. | Influences absorption and diffusion. Often kept below 500 Da (Lipinski's Rule of Five). |
| cLogP | The calculated logarithm of the octanol/water partition coefficient. | A measure of lipophilicity, which affects solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts hydrogen bonding potential and membrane permeability. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Influences conformational flexibility and binding entropy. |
| Hydrogen Bond Donors/Acceptors | The number of N-H, O-H bonds and N, O atoms, respectively. | Key determinants of binding interactions and solubility. |
Analyzing these properties for a virtual library of derivatives helps in prioritizing which compounds to synthesize. For example, by modifying the scaffold and recalculating these properties, a chemist can design molecules with an optimal balance of solubility and permeability for oral absorption. Mapping the chemical space of known active compounds against a particular target can also reveal which regions are underexplored, providing new opportunities for scaffold hopping and novel intellectual property. nih.gov The nitroaromatic and α-keto ester moieties are present in many known bioactive compounds, and analyzing their distribution in chemical space can inform the design of novel structures. nih.govnih.gov
Development of Prodrug Strategies Utilizing the Ester Functionality
The ethyl ester group of this compound is a classic "promoieity" for the development of prodrugs. nih.gov A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often through enzymatic action. scirp.orgresearchgate.net This strategy is frequently used to overcome poor pharmacokinetic properties of the parent drug, such as low permeability or poor solubility. nih.govresearchgate.net
In this case, the ethyl ester would likely be designed to mask a more polar carboxylic acid. The rationale is as follows:
Enhanced Permeability: The parent carboxylic acid (3-Nitro-oxo-benzeneacetic acid) is negatively charged at physiological pH, which generally limits its ability to cross cell membranes. By converting it to the more lipophilic ethyl ester, its passive diffusion across membranes can be significantly improved. scirp.orgresearchgate.net
Enzymatic Activation: Once absorbed into the bloodstream or target tissue, the ethyl ester is designed to be hydrolyzed by ubiquitous esterase enzymes, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues. nih.govresearchgate.net
Release of Active Drug: This enzymatic cleavage of the ester bond releases the active carboxylic acid at or near its site of action. physiology.orgnih.govacs.orgnih.gov
This approach has been successfully used for numerous marketed drugs, such as enalapril, where an ethyl ester prodrug is hydrolyzed in vivo to the active dicarboxylic acid that inhibits the angiotensin-converting enzyme (ACE). nih.gov The rate of hydrolysis can be tuned by altering the steric and electronic nature of the alcohol portion of the ester, although simple ethyl esters are commonly used and often rapidly cleaved. physiology.orgnih.gov Therefore, the ester functionality of this compound represents a key feature for its potential application as a prodrug to deliver a corresponding active carboxylic acid.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 3 Nitro Oxo Benzeneacetic Acid Ethyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Isomeric Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 3-Nitro-oxo-benzeneacetic acid ethyl ester, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.
Predicted ¹H and ¹³C NMR chemical shifts for this compound are based on established data for structurally similar compounds, such as ethyl benzoylformate and 3'-nitroacetophenone, considering the electronic effects of the substituents. nih.govoregonstate.edunih.gov The electron-withdrawing nature of the nitro group and the carbonyl groups significantly influences the chemical shifts of the aromatic protons and carbons, causing them to appear at lower fields (higher ppm values). vaia.comnumberanalytics.com
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2' | ~8.7 | t | ~2.0 (meta) |
| H-4' | ~8.4 | ddd | ~8.0 (ortho), ~2.0 (meta), ~1.0 (para) |
| H-5' | ~7.7 | t | ~8.0 (ortho) |
| H-6' | ~8.3 | ddd | ~8.0 (ortho), ~2.0 (meta), ~1.0 (para) |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (keto) | ~185 |
| C=O (ester) | ~162 |
| C-1' | ~134 |
| C-2' | ~128 |
| C-3' | ~148 |
| C-4' | ~125 |
| C-5' | ~130 |
| C-6' | ~135 |
| -OCH₂CH₃ | ~63 |
| -OCH₂CH₃ | ~14 |
To unambiguously assign these resonances and confirm the molecular structure, 2D-NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the aromatic protons on the benzene (B151609) ring, confirming their relative positions. Specifically, H-4' would show correlations to H-5' and H-6', and H-5' would show a strong correlation to H-4' and a weaker one to H-6'. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated aromatic carbons (C-2', C-4', C-5', C-6') and the carbons of the ethyl group. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying the connectivity of quaternary carbons and functional groups. Key HMBC correlations would include:
The protons of the ethyl group (-OCH₂CH₃) to the ester carbonyl carbon.
The aromatic protons (H-2' and H-6') to the keto carbonyl carbon, confirming the attachment of the oxo-acetate moiety to the benzene ring.
The aromatic protons to other carbons within the ring, further solidifying the substitution pattern. researchgate.net
The bond between the aromatic ring and the adjacent carbonyl group can exhibit restricted rotation, particularly at low temperatures. unibas.itresearchgate.net This restricted rotation can lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent due to a dynamic exchange process. inmr.net
Dynamic NMR studies, involving the acquisition of spectra at various temperatures, can be employed to study this phenomenon. nih.gov By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the coalescence temperature and subsequently calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net This provides valuable information about the conformational flexibility of the molecule. For hindered aryl alkyl ketones, these barriers can be significant enough to be measured by this technique. unibas.it
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. inmr.net
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, carbonyl (keto and ester), and aromatic functionalities.
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (-NO₂) | Asymmetric Stretch | 1550-1475 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1360-1290 | Strong |
| Carbonyl (Keto, C=O) | Stretch | ~1720 | Strong |
| Carbonyl (Ester, C=O) | Stretch | ~1740 | Strong |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |
| C-O (Ester) | Stretch | 1300-1000 | Strong |
The nitro group typically displays two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. spectroscopyonline.comorgchemboulder.com For aromatic nitro compounds, these bands are found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The presence of two carbonyl groups (keto and ester) in an α-relationship generally results in two distinct stretching bands with minimal electronic interaction. spcmc.ac.in The aromatic ring will also give rise to characteristic C=C and C-H stretching vibrations. researchgate.net
In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the carbonyl oxygen atoms and aromatic or ethyl C-H groups could occur, which would lead to a lowering of the carbonyl stretching frequencies. uobabylon.edu.iqyoutube.com Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring. researchgate.net
Mass Spectrometry (High-Resolution MS, MS/MS) for Fragmentation Pathway Analysis and Purity Assessment
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M]+ or protonated molecule [M+H]+), allowing for the confirmation of the elemental formula (C₁₁H₉NO₅).
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be performed to study the fragmentation pathways. nih.gov The fragmentation of this compound is expected to be influenced by the presence of the nitro, keto, and ester groups.
Plausible Fragmentation Pathways
Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond of the ester would lead to the formation of a stable acylium ion. This is often a dominant fragmentation pathway for ethyl esters. pharmacy180.com
Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: If sterically feasible, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule.
Cleavage of the C(O)-C(O) bond: The bond between the two carbonyl groups is susceptible to cleavage, leading to characteristic fragment ions.
Fragmentation of the nitro group: The nitro group can fragment through the loss of NO (30 Da) or NO₂ (46 Da). acs.org
Aromatic ring fragmentation: Further fragmentation of the benzoyl-containing ions would lead to characteristic ions such as the phenyl cation (m/z 77) and its subsequent fragments. pharmacy180.comlibretexts.org
By analyzing the masses and structures of the fragment ions, the connectivity of the molecule can be confirmed, and this data also serves as a means of assessing the purity of the sample.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms.
It is expected that the molecule would adopt a conformation where the steric repulsion between the substituents on the aromatic ring is minimized. The dihedral angle between the plane of the aromatic ring and the plane of the α-dicarbonyl moiety is a key conformational parameter. researchgate.net
In the crystal lattice, intermolecular interactions are expected to play a significant role in the packing arrangement. These may include:
C-H···O hydrogen bonds: The carbonyl oxygen atoms are strong hydrogen bond acceptors and are likely to form weak hydrogen bonds with C-H donors from the aromatic ring or the ethyl group of neighboring molecules. researchgate.netnih.gov
π–π stacking interactions: The electron-deficient nitro-substituted aromatic rings could engage in π–π stacking interactions with adjacent rings, contributing to the stability of the crystal packing. researchgate.net
Dipole-dipole interactions: The polar nitro and carbonyl groups will contribute to dipole-dipole interactions within the crystal lattice.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the nitrobenzoyl chromophore.
The spectrum would likely exhibit strong absorptions corresponding to:
π → π transitions:* These high-energy transitions are associated with the conjugated system of the aromatic ring and the carbonyl groups.
n → π transitions:* These lower-energy, and typically weaker, transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to an anti-bonding π* orbital. nih.gov
The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted ethyl benzoylformate. nih.gov The exact positions of the absorption bands (λ_max) and their intensities (molar absorptivity, ε) are sensitive to the solvent polarity. For instance, the UV spectrum of 3'-nitroacetophenone, a closely related compound, shows a maximum absorption at 226 nm. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignments (if applicable)
Chiroptical spectroscopy encompasses a set of analytical techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, most notably Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical elucidation of chiral compounds, providing information about the absolute configuration and conformational features of molecules that possess one or more stereocenters.
For a molecule to be amenable to analysis by chiroptical spectroscopy, it must be chiral, meaning it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a carbon atom bonded to four different substituents, known as a stereocenter or chiral center.
In the case of This compound , a structural analysis is required to determine the potential for chirality. The systematic name suggests several possible constitutional isomers. The most plausible structure corresponding to this name is ethyl 2-(3-nitrophenyl)-2-oxoacetate. In this molecule, the carbon atom of the ketone group (the "oxo" group) is double-bonded to an oxygen atom and single-bonded to the 3-nitrophenyl group and the ethyl ester carbonyl group. As this carbon atom is not bonded to four different groups, it does not constitute a stereocenter. Consequently, the molecule is achiral.
A second possibility, ethyl 3-(3-nitrophenyl)-3-oxopropanoate, also lacks a chiral center. The methylene (B1212753) (-CH2-) group situated between the two carbonyl groups does not have four different substituents and therefore is not a stereocenter.
Given that This compound in its common isomeric forms is an achiral molecule, chiroptical spectroscopic methods are not applicable for its stereochemical assignment. There are no enantiomers or diastereomers to distinguish, and the compound will not exhibit a circular dichroism spectrum or optical rotation. Therefore, techniques such as Circular Dichroism would not yield any structural information related to stereochemistry.
While chiroptical spectroscopy is a powerful tool for chiral molecules, its application is fundamentally limited to substances that can exist as stereoisomers. For achiral compounds like This compound , other spectroscopic and analytical methods discussed elsewhere in this article form the basis of its structural and mechanistic elucidation.
Future Research Directions and Unexplored Potential of 3 Nitro Oxo Benzeneacetic Acid Ethyl Ester
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and transformation of nitro compounds are often amenable to continuous-flow processing, which offers enhanced safety, scalability, and control over reaction parameters. The reduction of nitroarenes, a key transformation for this molecule, has been successfully adapted to flow conditions using various methods, including metal-catalyzed hydrogenation and metal-free reductions. nih.govd-nb.info For instance, technologies like the H-Cube® system, which generates hydrogen in situ, allow for milder reaction conditions but can be limited by catalyst compatibility and poisoning. nih.govd-nb.info Metal-free alternatives, such as the use of trichlorosilane (B8805176) under continuous-flow, have proven effective for converting both aromatic and aliphatic nitro derivatives into primary amines with high yields and short reaction times, often eliminating the need for complex purification. nih.govd-nb.infonih.gov
Future research could focus on integrating the synthesis and subsequent modification of 3-Nitro-oxo-benzeneacetic acid ethyl ester onto a single automated platform. A flow reactor could be designed for the selective reduction of the nitro group, potentially using catalysts like Pt single-atoms on graphite (B72142) felt, which have demonstrated high turnover frequencies (TOFs) for nitroarene reduction in flow setups. researchgate.net The resulting amino-oxo-benzeneacetic acid ethyl ester could then be directly channeled into subsequent reactors for further functionalization, such as N-alkylation or amide bond formation, without isolation of intermediates. This approach would streamline the synthesis of compound libraries based on this scaffold, accelerating drug discovery and materials development while minimizing the risks associated with handling potentially hazardous nitro compounds on a large scale. d-nb.infoacsgcipr.org
Asymmetric Synthesis Exploiting the α-Keto Ester Stereocenter
The α-keto ester functionality presents a prochiral center, making this compound an ideal substrate for asymmetric synthesis to generate chiral α-hydroxy esters. These chiral building blocks are valuable intermediates in the synthesis of pharmaceuticals and natural products. A significant area of future research lies in the development of catalytic methods for the stereoselective reduction of the α-keto group, a transformation that must be compatible with the sensitive nitro functionality.
Dynamic kinetic resolution (DKR) has emerged as a powerful strategy for converting racemic α-substituted β-keto esters into enantioenriched products and is highly applicable to α-keto esters. nih.govacs.org The principle relies on the rapid racemization of the starting material under reaction conditions, allowing for the conversion of both enantiomers into a single, desired stereoisomer of the product. nih.govacs.org Several catalytic systems have been developed for the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of α-keto esters, setting one or more stereocenters with high diastereo- and enantioselectivity. nih.govcapes.gov.brnih.govrsc.org
Promising research directions include:
Ruthenium-Catalyzed DKR-ATH: Newly designed (arene)RuCl(monosulfonamide) transfer hydrogenation catalysts have successfully been used for the DKR of β-aryl α-keto esters, generating products with three contiguous stereocenters. nih.govcapes.gov.br Future work could adapt these catalysts for the specific substrate, this compound, to produce chiral α-hydroxy-β-nitroaryl esters.
Nickel-Catalyzed Asymmetric Hydrogenation: Homogeneous chiral nickel-bisphosphine complexes have shown high efficiency in the DKR of α-amino-β-keto ester hydrochlorides. rsc.org Exploring similar nickel-based systems for the hydrogenation of this compound could provide a cost-effective alternative to precious metal catalysts.
Copper-Catalyzed Aerobic Deacylation: An alternative strategy involves the asymmetric synthesis of a substituted acetoacetate (B1235776) ester followed by a simple Cu(II)-catalyzed aerobic deacylation to yield the chiral α-keto ester. nih.govacs.org This method is notably tolerant of nitro groups and uses inexpensive materials. nih.govacs.org
| Catalytic Strategy | Catalyst System Example | Potential Product from this compound | Key Features | Citations |
| DKR-Asymmetric Transfer Hydrogenation (DKR-ATH) | (Arene)RuCl(monosulfonamide) | Chiral Ethyl 2-hydroxy-2-(3-nitrophenyl)acetate | Sets stereocenter at the α-carbon with high diastereocontrol. | nih.govcapes.gov.brnih.gov |
| Asymmetric Hydrogenation (AH) | DIPSkewphos/3-AMIQ–Ru(II) | Chiral Ethyl 2-hydroxy-2-(3-nitrophenyl)acetate | Achieves high enantiomeric excess (≥99% ee) for related substrates. | acs.org |
| Homogeneous Nickel Catalysis | Chiral Nickel-Bisphosphine Complexes | Chiral Ethyl 2-hydroxy-2-(3-nitrophenyl)acetate | Offers a non-precious metal alternative for asymmetric hydrogenation. | rsc.org |
| Aerobic Deacylation Precursor Route | Cu(II) salts | Chiral this compound | Mild conditions, tolerant of nitro groups, uses inexpensive catalysts. | nih.govacs.org |
Exploration in Materials Science and Polymer Chemistry
The distinct functionalities of this compound make it a versatile precursor for novel materials and polymers. The nitro group and the α-keto ester can serve as reactive handles for polymerization or for grafting onto existing polymer backbones, imparting specific properties.
Future research could explore the following avenues:
Synthesis of Functional Polymers: The nitro group can be readily reduced to an amine. This resulting amino-α-keto ester could serve as a monomer in polycondensation reactions with diacids or diisocyanates to form functional polyamides or polyureas. The pendant α-keto ester groups along the polymer chain would remain available for post-polymerization modification, such as cross-linking or the attachment of bioactive molecules.
Development of Nitro-Containing Polymers: Nitro-containing polymers are of interest for various applications, including as supports for catalysts and in the detection of explosives. researchgate.netnih.gov For instance, polyvinylimidazole has been used as a support for copper catalysts in click chemistry. researchgate.net this compound could be incorporated into polymer structures to create materials with specific recognition capabilities for electron-deficient analytes. nih.gov
Precursors for Conjugated Materials: Aromatic nitro compounds are key industrial chemicals used in the synthesis of dyes and polymers. nih.gov The transformation of the nitro group into other functionalities, combined with reactions at the keto-ester site, could lead to the synthesis of novel conjugated oligomers or polymers with interesting photophysical or electronic properties.
Novel Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org this compound possesses two functional groups with significant, yet underexplored, potential in this field.
The α-Keto Ester Moiety: The ketone functionality is a well-established bioorthogonal handle. It can react with aminooxy or hydrazide-functionalized probes to form stable oxime or hydrazone linkages under physiological conditions. kinxcdn.comacs.org While ketones are generally less reactive than aldehydes, their stability and absence in most biological contexts make them highly specific targets. acs.org Future work could involve incorporating this molecule into a larger biomolecule and then using oxime ligation for labeling or imaging. kinxcdn.com The α-ketoacid–hydroxylamine (B1172632) (KAHA) ligation is another powerful tool for forming amide bonds, offering further possibilities. nih.govspringernature.com
The Nitro Group: The nitro group itself is not a classic bioorthogonal handle, but its transformations can be exploited.
Reduction to Amine: Selective reduction of the nitro group to an aniline (B41778) within a biological system would create a nucleophilic handle for subsequent labeling.
Reduction to Nitroso and Cycloadditions: Partial reduction of the nitro group can yield a nitroso intermediate. This functionality can participate in bioorthogonal cycloaddition reactions. For example, nitrones, which can be generated from nitroso compounds, undergo rapid strain-promoted cycloadditions with alkynes (SPANC) or trans-cyclooctenes (TCO), reactions that are among the fastest bioorthogonal ligations known. wikipedia.orgacs.orgresearchgate.netscilit.com
Bioorthogonal Cleavage: The nitro group can be part of a cleavable linker. For instance, certain nitro-containing compounds can be selectively cleaved under specific conditions, such as photo-irradiation or reduction, allowing for the controlled release of a payload (e.g., a drug) in a targeted manner. bohrium.comresearchgate.netnih.gov
| Functional Group | Potential Bioorthogonal Reaction | Key Features | Citations |
| α-Keto Ester | Oxime/Hydrazone Ligation | Forms stable linkages; ketone is a non-native biological group. | wikipedia.orgkinxcdn.comacs.org |
| α-Keto Ester | α-Ketoacid-Hydroxylamine (KAHA) Ligation | Forms a stable amide bond for protein synthesis or modification. | nih.govspringernature.com |
| Nitro Group (via reduction to Nitroso) | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Very fast reaction kinetics; highly tunable. | acs.orgresearchgate.netscilit.com |
| Nitro Group | Bioorthogonal Cleavage | Allows for spatiotemporal control over the release of molecules. | bohrium.comresearchgate.netnih.gov |
Development of Environmentally Benign Synthetic Routes and Transformations
Green chemistry principles are crucial for modern synthetic chemistry, emphasizing the use of sustainable reagents, solvents, and energy sources. Future research on this compound should prioritize the development of environmentally benign synthetic methods.
Green Synthesis of the α-Keto Ester: Traditional syntheses of α-keto esters can involve multiple steps or harsh reagents. mdpi.com Recent advances focus on more sustainable approaches. Photocatalytic methods, for example, can utilize visible light and a green oxidant like O₂ to synthesize related structures, with water being the only byproduct. acs.org Other methods employ recyclable catalysts or conduct reactions in green solvents like water. rsc.orgorganic-chemistry.org Applying these principles to the synthesis of the 3-nitro-substituted variant is a key research goal.
Sustainable Transformations of the Nitro Group: The reduction of nitroarenes is a fundamental transformation, and green methods are highly sought after.
Photocatalytic Reduction: Light can be used as a clean energy source to drive the reduction of nitroarenes. For instance, selective photochemical reduction to N-arylhydroxylamines has been achieved using plant-derived γ-terpinene as a hydrogen source, avoiding the need for metal catalysts or additives. rsc.org
Catalytic Transfer Hydrogenation: Using safe hydrogen donors in place of high-pressure H₂ gas is a greener alternative. rsc.org
Metal-Free Reductions: As mentioned in the flow chemistry section, reagents like trichlorosilane offer a metal-free pathway to reduce nitro compounds, which can be advantageous in avoiding heavy metal contamination in final products, particularly for pharmaceutical applications. nih.govd-nb.info
Electrochemical Synthesis: Anodic oxidation of aryl methyl ketones has been shown to directly yield α-keto acid methyl esters, representing a clean and safe synthetic route. mdpi.com Similarly, electrochemical reduction of nitro groups is a well-established green alternative. rsc.org
These research directions highlight the significant potential of this compound as a versatile building block. By leveraging modern synthetic methodologies, its unique combination of functional groups can be exploited to create novel molecules and materials with wide-ranging applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester in laboratory settings?
- Methodological Answer : The compound can be synthesized via condensation reactions using nitro-substituted benzeneacetic acid derivatives and ethyl alcohol under acidic catalysis. For example, analogous syntheses of ethyl esters involve reacting carboxylic acids with ethanol in the presence of sulfuric acid as a catalyst, followed by purification via fractional distillation or recrystallization . Reaction conditions such as temperature (70–90°C) and stoichiometric ratios (1:3 acid-to-alcohol) are critical for maximizing yield. Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS is recommended .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust .
- Storage : Store in a cool, ventilated area away from ignition sources. Keep containers tightly sealed to prevent moisture absorption or oxidation .
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents (e.g., vermiculite) and avoid generating dust .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- GC-MS : Ideal for identifying volatile impurities and quantifying ester content (e.g., ethyl ester profiles in ).
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester’s structural integrity, with characteristic peaks for nitro (δ 8.5–9.0 ppm) and oxo groups (δ 2.5–3.5 ppm) .
- Elemental Analysis : Validate molecular composition (C, H, N, O) to ensure stoichiometric accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity and yield during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymatic catalysts (e.g., lipases) to improve esterification efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents (e.g., toluene) can aid in azeotropic water removal .
- Temperature Gradients : Use controlled heating (e.g., reflux at 100°C) to accelerate kinetics without degrading sensitive nitro groups .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this ester’s synthesis?
- Methodological Answer :
- Comparative Replication : Reproduce studies under standardized conditions (e.g., solvent purity, catalyst concentration) to isolate variables causing discrepancies .
- Advanced Characterization : Use in-situ FTIR or HPLC to track intermediate formation and identify side reactions (e.g., hydrolysis or nitro-group reduction) .
- Statistical Design : Apply response surface methodology (RSM) to model interactions between temperature, catalyst loading, and reaction time .
Q. What mechanistic insights explain the reactivity of the nitro and oxo groups in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The nitro group’s strong electron-withdrawing nature activates the benzene ring for electrophilic substitution, while the oxo group stabilizes enolate intermediates .
- Kinetic Studies : Conduct Hammett analysis to correlate substituent effects (σ values) with reaction rates in nucleophilic acyl substitutions .
- Computational Modeling : Density functional theory (DFT) can predict transition states and charge distribution in the ester’s reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
